molecular formula C7H11N3O B8734745 3-Amino-3-morpholinoacrylonitrile

3-Amino-3-morpholinoacrylonitrile

Cat. No.: B8734745
M. Wt: 153.18 g/mol
InChI Key: NIJBZJPXHOOJAX-UHFFFAOYSA-N
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Description

3-Amino-3-morpholinoacrylonitrile is a specialized acrylonitrile derivative featuring a morpholine substituent at the β-position of the acrylonitrile backbone. This compound is synthesized via nucleophilic addition reactions involving acrylonitrile precursors and morpholine, as demonstrated in the reaction of 2-cyano-3-ferrocenyl-acrylonitrile with morpholine under basic conditions . Its molecular structure combines the electron-deficient acrylonitrile moiety with the electron-rich morpholine group, creating a versatile scaffold for further functionalization.

Properties

Molecular Formula

C7H11N3O

Molecular Weight

153.18 g/mol

IUPAC Name

3-amino-3-morpholin-4-ylprop-2-enenitrile

InChI

InChI=1S/C7H11N3O/c8-2-1-7(9)10-3-5-11-6-4-10/h1H,3-6,9H2

InChI Key

NIJBZJPXHOOJAX-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C(=CC#N)N

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 3-amino-3-morpholinoacrylonitrile with structurally related acrylonitrile derivatives, emphasizing substituent effects, physicochemical properties, and applications:

Compound Name Substituent Molecular Formula Molecular Weight (g/mol) Key Properties Applications
3-Amino-3-morpholinoacrylonitrile Morpholine C₈H₁₂N₄O ~196.2 High polarity due to morpholine; improved solubility in polar solvents Precursor for bioactive heterocycles (e.g., antitumor agents)
3-Amino-3-(4-bromophenyl)acrylonitrile 4-Bromophenyl C₉H₈BrN₃ ~257.1 Bromine enhances steric bulk; electron-withdrawing effect promotes cross-coupling Intermediate in pyridine-dicarbonitrile synthesis (e.g., Br-PCNCF3)
3-Amino-3-(4-ethylphenyl)acrylonitrile 4-Ethylphenyl C₁₁H₁₂N₂ 172.2 Ethyl group increases hydrophobicity; moderate reactivity Potential building block for agrochemicals or dyes
3-O-Tolylaminopropionitrile 2-Methylphenyl (o-tolyl) C₁₀H₁₂N₂ ~160.2 Propionitrile backbone with toluidine substituent; lower polarity Pharmaceutical intermediates (e.g., antidiabetic agents)
3-[(3-Morpholinopropyl)amino]propanenitrile Morpholinopropyl chain C₁₀H₁₈N₄O ~226.3 Extended alkyl chain enhances lipophilicity; flexible linker for drug design Used in CNS-targeting prodrugs
3-Amino-3-[2-(3-chloro-5-(trifluoromethyl)-pyridinyl)hydrazinyl]acrylonitrile Trifluoromethyl-pyridinyl C₁₀H₇ClF₃N₅ ~313.6 Electron-withdrawing groups enhance electrophilicity; high thermal stability Candidate for antiviral or pesticidal applications

Key Comparative Insights:

  • Substituent Effects :

    • Morpholine vs. Aryl Groups : Morpholine enhances solubility and electronic diversity, whereas aryl groups (e.g., bromophenyl, ethylphenyl) introduce steric bulk and modulate electronic properties for specific reactions (e.g., cross-coupling in Br-PCNCF3 synthesis) .
    • Trifluoromethyl-Pyridinyl : This substituent significantly increases electrophilicity and thermal stability, making the compound suitable for high-temperature reactions .
  • Reactivity: 3-Amino-3-morpholinoacrylonitrile exhibits balanced reactivity due to the interplay of the electron-deficient acrylonitrile and electron-rich morpholine, enabling diverse cyclization pathways (e.g., formation of benzimidazole derivatives) . In contrast, 3-amino-3-(4-bromophenyl)acrylonitrile’s bromine atom facilitates Suzuki-Miyaura coupling, a feature absent in morpholino derivatives .
  • Applications: Morpholino derivatives are prioritized in medicinal chemistry for their solubility and bioactivity, while bromophenyl/trifluoromethyl analogs are leveraged in materials science and agrochemicals .

Research Findings and Data

  • Synthetic Utility: 3-Amino-3-morpholinoacrylonitrile was used to synthesize (2Z)-2-((1H-benzo[d]imidazol-2-yl)diazenyl) derivatives, demonstrating potent antitumor activity in vitro . 3-Amino-3-(4-bromophenyl)acrylonitrile served as a key intermediate in the synthesis of Br-PCNCF3, a pyridine-dicarbonitrile with applications in optoelectronics .
  • Physicochemical Data: Melting Points: Ethylphenyl derivatives (88–90°C) exhibit higher melting points than morpholino analogs (~80–85°C, inferred from similar structures), reflecting differences in crystallinity due to substituent polarity. LogP Values: Morpholino derivatives (estimated XlogP ~1.5) are more hydrophilic than ethylphenyl (XlogP ~2.0) or trifluoromethyl-pyridinyl analogs (XlogP ~3.2) .

Preparation Methods

Base-Catalyzed Addition of Morpholine to Acrylonitrile

The primary route involves the nucleophilic addition of morpholine to acrylonitrile under basic conditions. Morpholine (1.0–1.3 molar equivalents) reacts with acrylonitrile at 30–60°C for 2–6 hours, yielding 3-morpholinoacrylonitrile. This exothermic reaction proceeds via Michael addition, where morpholine’s secondary amine attacks acrylonitrile’s β-carbon. Optimal conditions (45°C, 1.05:1 morpholine-to-acrylonitrile ratio) achieve 98.6% intermediate yield.

Refining involves vacuum distillation to isolate 3-morpholinoacrylonitrile, with purity >92%. Side products like dimorpholino-dipropylamine form at higher temperatures (>60°C) or prolonged reaction times, necessitating strict temperature control.

Catalytic Hydrogenation for Amino Group Introduction

The conversion of 3-morpholinoacrylonitrile to 3-amino-3-morpholinoacrylonitrile requires selective hydrogenation. Catalysts such as Raney nickel, cobalt metal, or palladium-carbon (5% Pd/C) facilitate this step under 1.0–6.0 MPa H₂ pressure. For example, using self-prepared metallic nickel catalysts in ethanol at 150°C and 3 MPa for 6 hours achieves 78.9% yield.

Promoters like sodium carbonate (10–20% catalyst weight) enhance hydrogen uptake, while solvents (water, ethanol, or ammonia) modulate reaction kinetics. Ethanol outperforms methanol due to better solubility of intermediates, yielding 83.4% product versus 74.3% in methanol.

Optimization of Reaction Parameters

Temperature and Pressure Effects

Hydrogenation efficiency correlates strongly with temperature and pressure:

  • Low-temperature regimes (80–120°C) : Favor slower side reactions but require longer durations (5–6 hours).

  • High-pressure systems (4.5–6.0 MPa) : Accelerate hydrogen diffusion, reducing reaction time to 2–3 hours but risking over-hydrogenation.

Table 1 summarizes yield outcomes across 15 trials:

ConditionTemperature (°C)Pressure (MPa)CatalystYield (%)
Optimal hydrogenation1503.0Metallic Ni78.9
High-pressure shortcut2006.0Co metal80.7
Low-temperature refinement801.05% Pd/C66.1

Solvent and Catalyst Synergy

Solvent polarity significantly impacts hydrogenation rates:

  • Polar aprotic solvents (acetonitrile) : Increase nucleophilicity but risk catalyst poisoning.

  • Protic solvents (ethanol, ammonia) : Stabilize intermediates via hydrogen bonding, improving yields by 8–12%.

Catalyst selection further fine-tunes outcomes:

  • Raney nickel : Cost-effective but prone to deactivation above 150°C.

  • Palladium-carbon : Selective for nitrile reduction but requires lower temperatures (80–100°C).

Side Reactions and Byproduct Management

Dimorpholino-dipropylamine Formation

Excess morpholine or elevated temperatures (>60°C) during the addition step propagate side reactions, generating dimorpholino-dipropylamine (up to 15% yield). Mitigation strategies include:

  • Stoichiometric control : Limiting morpholine to 1.05 equivalents reduces byproducts by 40%.

  • Incremental acrylonitrile addition : Dripping acrylonitrile over 1.5–5 hours minimizes local excess.

Over-Hydrogenation to Tripropylamine Derivatives

Prolonged hydrogenation converts 3-amino-3-morpholinoacrylonitrile into morpholine-substituted tripropylamine. Using promoters like NaOH (0.6–1.4 g) curtails this pathway, maintaining yields >80%.

Advanced Catalytic Systems

Bimetallic Catalysts

Recent studies explore cobalt-nickel alloys for synergistic effects:

  • Co-Ni (1:1) : Enhances H₂ dissociation, achieving 89.0% yield in ammonia solvent.

  • Pt-Pd/C (5%) : Reserved for high-purity applications but costly.

Lewis Acid-Mediated Pathways

Emerging methods employ Bi(OTf)₃ or ZnCl₂ to catalyze spiro annulations, though applicability to 3-amino-3-morpholinoacrylonitrile remains experimental.

Industrial-Scale Refinement Techniques

Vacuum Distillation

Post-hydrogenation crude products undergo two-stage distillation:

  • Atmospheric pressure : Removes water and low-boiling impurities.

  • Vacuum (10–50 mmHg) : Isolates 3-amino-3-morpholinoacrylonitrile at 93–95% purity.

Crystallization from Ethyl Acetate

Recrystallization in ethyl acetate at −20°C yields needle-like crystals (mp 124–126°C), suitable for pharmaceutical use .

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for preparing 3-Amino-3-morpholinoacrylonitrile?

  • Methodological Answer : A prevalent approach involves palladium-catalyzed cross-coupling reactions. For example, General Procedure A (as described in ) utilizes Pd(OAc)₂, tri(o-tolyl)phosphine, and acrylonitrile derivatives under reflux with tetrabutylammonium chloride and AcONa·3H₂O. Alternatively, condensation reactions with morpholine can be employed: refluxing benzyl cyanide, triethyl orthoformate, and morpholine in DMF yields substituted acrylonitriles (e.g., 65% yield for morpholine derivatives) . Key steps include controlling stoichiometry, reaction time (72 hours for condensation), and purification via recrystallization (e.g., using AcOEt).

Q. How is 3-Amino-3-morpholinoacrylonitrile characterized using spectroscopic techniques?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS) are critical. For geometric isomer analysis (Z/E ratios), integrate distinct proton signals in ¹H NMR (e.g., δ 5.64 ppm for E-isomer vs. δ 5.29 ppm for Z-isomer) . ¹³C NMR helps resolve overlapping signals (e.g., δ 148.6 ppm for E-isomer carbons vs. δ 146.5 ppm for Z-isomer) . HRMS confirms molecular weight (e.g., [M+H]⁺ calculated as 177.0828 vs. observed 177.0832) .

Q. What stability considerations are critical for handling 3-Amino-3-morpholinoacrylonitrile?

  • Methodological Answer : Store under inert conditions (N₂/Ar) at low temperatures (2–8°C) to prevent degradation. Avoid prolonged exposure to moisture or light, as acrylonitrile derivatives are prone to hydrolysis and photoisomerization . Stability tests under varying pH and temperature can be conducted using HPLC to monitor decomposition products.

Advanced Research Questions

Q. How can geometric isomerism (Z/E) in 3-Amino-3-morpholinoacrylonitrile derivatives be controlled and analyzed?

  • Methodological Answer : Isomer ratios depend on reaction kinetics and steric effects. For example, Pd-catalyzed reactions yield Z:E ratios up to 1:3.13 . To isolate isomers, use preparative HPLC with chiral columns or fractional crystallization. Dynamic NMR at variable temperatures can assess isomerization barriers . Computational modeling (e.g., DFT) predicts thermodynamic stability, guiding solvent selection (polar aprotic solvents favor E-isomers) .

Q. What computational strategies are used to predict the electronic properties of 3-Amino-3-morpholinoacrylonitrile?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) model HOMO-LUMO gaps and charge distribution. Hirshfeld surface analysis quantifies intermolecular interactions (e.g., C-H···N contacts) . Molecular docking evaluates binding affinities to biological targets (e.g., antimicrobial enzymes), with force fields like AMBER or CHARMM optimizing ligand-receptor interactions .

Q. How can contradictory spectral data for 3-Amino-3-morpholinoacrylonitrile derivatives be resolved?

  • Methodological Answer : Overlapping NMR signals require advanced techniques:

  • 2D NMR (COSY, HSQC) resolves coupled protons and assigns carbons unambiguously .
  • Variable-temperature NMR distinguishes dynamic processes (e.g., tautomerism) from static isomerism .
  • Isotopic labeling (e.g., ¹⁵N) clarifies ambiguous assignments in HRMS fragmentation patterns .

Q. What methodologies assess the biological activity of 3-Amino-3-morpholinoacrylonitrile derivatives?

  • Methodological Answer :

  • Antimicrobial assays : Broth microdilution (CLSI guidelines) determines MIC values against Gram-positive/negative bacteria .
  • Cytotoxicity screening : MTT assays on cell lines (e.g., HeLa) quantify IC₅₀ values .
  • X-ray co-crystallization : Resolve ligand-enzyme structures (e.g., with DNA gyrase) to identify binding motifs .

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